molecular formula C21H16FN5O4 B2733857 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021125-05-2

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2733857
CAS-Nummer: 1021125-05-2
Molekulargewicht: 421.388
InChI-Schlüssel: IKUIKGBCVBCVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring substituted by a phenyl group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H16FN5O3S, an average mass of 413.425 Da, and a monoisotopic mass of 413.095795 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize various heterocyclic compounds, including triazolopyridazines and benzoxazoles, that show promising biological activities. These compounds have been explored for their potential in medical and pharmaceutical applications due to their structural diversity and functional properties.

Antiproliferative Activity

Some synthesized compounds have demonstrated antiproliferative effects against endothelial and tumor cells, highlighting their potential as therapeutic agents for cancer treatment. The modification of the triazolopyridazine moiety in these compounds plays a significant role in their biological activity, including their ability to inhibit cell proliferation.

Anxiolytic and Anticonvulsant Effects

Certain triazolopyridazine derivatives have shown selective efficacy as anxiolytics without causing sedation, which is a desirable property for anxiolytic drugs. Additionally, some compounds exhibit anticonvulsant activity, suggesting their potential use in treating seizure disorders.

Antimicrobial and Antifungal Activities

The synthesis of triazolopyridazine derivatives has also been directed towards creating compounds with antimicrobial and antifungal properties. These activities are crucial for developing new treatments against resistant microbial strains and fungal infections.

Antioxidant and Anti-inflammatory Properties

Some synthesized heterocyclic compounds display significant antioxidant and anti-inflammatory effects. These properties are valuable for developing treatments for conditions associated with oxidative stress and inflammation.

Insecticidal Agents

The exploration of heterocyclic compounds extends to their potential use as insecticidal agents. This application is particularly relevant for agriculture, where effective and safe pest control methods are constantly in demand.

The research on N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives demonstrates the broad scope of heterocyclic chemistry in discovering compounds with diverse biological activities. These findings contribute to various fields, including pharmacology, agriculture, and material science, showcasing the compound's potential for developing new therapeutic agents and other applications.

For detailed studies and further reading on the synthesis and biological applications of these compounds, refer to the following sources:

  • Synthesis and antiproliferative activity of derivatives: Ilić et al., 2011.
  • Anxiolytic effects without sedation: Atack et al., 2006.
  • Antimicrobial and antifungal activities: Riyadh, 2011.
  • Antioxidant activity and synthesis of triazolopyrimidines: Gilava et al., 2020.

Eigenschaften

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c22-15-3-1-2-13(10-15)20-25-24-18-6-7-19(26-27(18)20)29-9-8-23-21(28)14-4-5-16-17(11-14)31-12-30-16/h1-7,10-11H,8-9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUIKGBCVBCVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.